molecular formula C17H16FNO3S2 B2986615 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one CAS No. 2320953-48-6

1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one

Cat. No. B2986615
CAS RN: 2320953-48-6
M. Wt: 365.44
InChI Key: MNNCDACJEFYYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thiazolidine, a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound likely includes a thiazolidine ring and a pyrrolidine ring . Thiazolidine is a five-membered heterocycle system having the formula C3H7NS . The pyrrolidine ring is a five-membered nitrogen heterocycle .

Scientific Research Applications

Anticancer Activity

Thiazolidine motifs are found in various bioactive compounds that exhibit anticancer properties . They compel researchers to explore new drug candidates for cancer treatment .

Anticonvulsant Activity

Thiazolidine derivatives have been shown to possess anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .

Antimicrobial Activity

Thiazolidine motifs have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents .

Anti-inflammatory Activity

Thiazolidine derivatives have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Neuroprotective Activity

Thiazolidine motifs have shown neuroprotective activity . This suggests that they could be used in the development of new neuroprotective agents .

Antioxidant Activity

Thiazolidine derivatives have demonstrated antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

Antiviral Activity

Indole derivatives, which are structurally similar to thiazolidine derivatives, have shown antiviral activity . This suggests that “1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one” could potentially have antiviral applications .

Anti-HIV Activity

Indole derivatives have been evaluated as HIV-1 inhibitors . This suggests that “1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one” could potentially have applications in the treatment of HIV .

properties

IUPAC Name

1-[3-[[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S2/c1-12(20)13-5-4-6-14(11-13)24(21,22)19-9-10-23-17(19)15-7-2-3-8-16(15)18/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNCDACJEFYYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one

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